molecular formula C22H19N3O4 B3641349 N-(2,4-dimethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide

N-(2,4-dimethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide

Cat. No.: B3641349
M. Wt: 389.4 g/mol
InChI Key: JKUWAEWCOXXNQY-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with specific substituents that may impart unique chemical and biological properties.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-14-10-11-19(15(2)12-14)23-22(27)18-8-3-4-9-20(18)24-21(26)16-6-5-7-17(13-16)25(28)29/h3-13H,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUWAEWCOXXNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide typically involves the following steps:

    Amidation: The formation of the amide bond, which can be accomplished by reacting the nitrobenzoyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, or sodium borohydride.

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid for sulfonation.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen or sulfonic acid groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways involving benzamide derivatives.

    Medicine: Investigation as a pharmacological agent due to its structural similarity to known drugs.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)benzamide: Lacks the nitro group, potentially altering its chemical reactivity and biological activity.

    2-[(3-nitrobenzoyl)amino]benzamide: Lacks the 2,4-dimethylphenyl group, which may affect its binding affinity to biological targets.

Uniqueness

N-(2,4-dimethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide is unique due to the presence of both the 2,4-dimethylphenyl and 3-nitrobenzoyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide
Reactant of Route 2
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N-(2,4-dimethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide

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